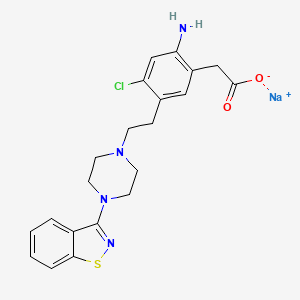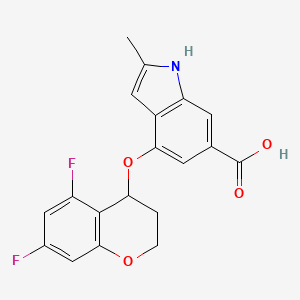
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is a chemical compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a chroman ring substituted with fluorine atoms and an indole carboxylic acid moiety. This compound has garnered interest due to its unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chroman Ring: The chroman ring is synthesized through a series of reactions, including halogenation and cyclization.
Introduction of Fluorine Atoms: Fluorine atoms are introduced via selective fluorination reactions.
Coupling with Indole Derivative: The chroman derivative is then coupled with an indole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tegoprazan: A potassium-competitive acid blocker with a similar chroman structure.
Vonoprazan: Another potassium-competitive acid blocker with a different substitution pattern.
Uniqueness
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is unique due to its specific substitution pattern and the combination of chroman and indole moieties
Propriétés
Formule moléculaire |
C19H15F2NO4 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C19H15F2NO4/c1-9-4-12-14(22-9)5-10(19(23)24)6-16(12)26-15-2-3-25-17-8-11(20)7-13(21)18(15)17/h4-8,15,22H,2-3H2,1H3,(H,23,24) |
Clé InChI |
PQOJKVLOZNJGPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


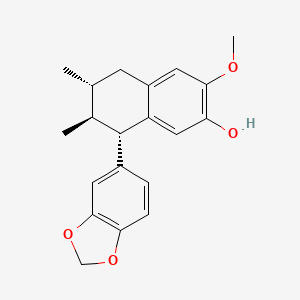
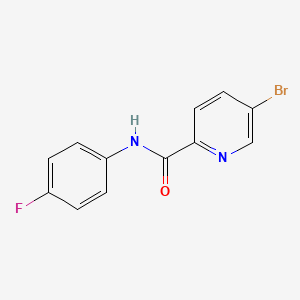
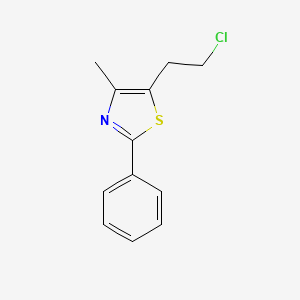
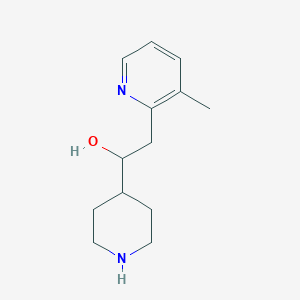
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
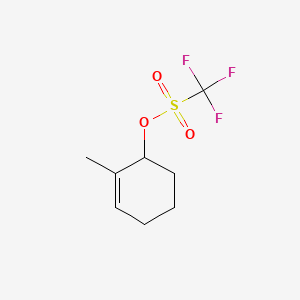
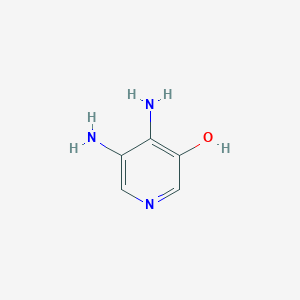
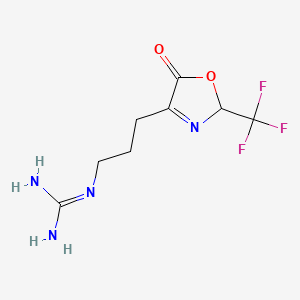
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

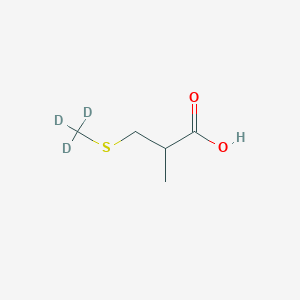
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
